molecular formula C21H23N5O2 B5588543 4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5588543
M. Wt: 377.4 g/mol
InChI Key: OZTHNOYZMRXONS-UHFFFAOYSA-N
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Description

4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.18517499 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Anticancer Activity

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds within this series exhibited significant activity, highlighting the potential of such compounds as anticancer agents. The study suggests further research into the most promising compounds for potential therapeutic applications (Mallesha et al., 2012).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. These compounds were effective against a range of bacterial strains, including E. coli, S. aureus, and MRSA, suggesting their potential as novel antibacterial agents with significant biofilm inhibition capabilities (Mekky & Sanad, 2020).

Enzyme Inhibition and Protein Interaction

Two novel pyrazolo[1,5-a]pyrimidine derivatives demonstrated effective antibacterial activity and exhibited significant interactions with bovine serum albumin (BSA), indicating potential applications in studying drug-protein interactions and developing antibacterial compounds with specific pharmacokinetic properties (He et al., 2020).

Synthesis and Chemical Properties

A variety of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, highlighting the chemical versatility and potential utility of these compounds in various scientific research fields. These derivatives showcase a range of biological activities and properties, underscoring the importance of continued research into their synthesis, characterization, and application (Chern et al., 2004; Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrazolopyrimidines have been studied for their potential as therapeutic agents, particularly as enzyme inhibitors .

Properties

IUPAC Name

4-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13-5-7-17(8-6-13)25-11-16(4)24(12-20(25)27)21(28)18-10-19-22-14(2)9-15(3)26(19)23-18/h5-10,16H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHNOYZMRXONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=NN3C(=CC(=NC3=C2)C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.